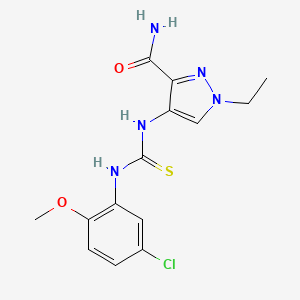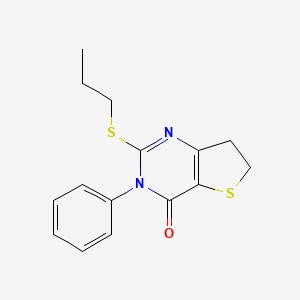
BC11-38
描述
BC11-38 是一种有效的、选择性的、生物活性磷酸二酯酶 11 抑制剂。 该化合物在提高环腺苷酸水平、蛋白激酶 A 介导的激活转录因子 1 磷酸化以及人类肾上腺皮质细胞中皮质醇生成方面表现出巨大潜力 .
科学研究应用
BC11-38 具有广泛的科学研究应用,包括:
化学: 用作研究磷酸二酯酶 11 抑制及其对环腺苷酸水平影响的工具。
生物学: 用于研究磷酸二酯酶 11 在各种生物过程中的作用,包括细胞信号传导和激素调节。
医学: 研究其在与环腺苷酸水平异常相关的疾病中的潜在治疗应用,例如库欣综合征和某些类型的癌症。
工业: 用于开发针对磷酸二酯酶 11 的新药和治疗剂 .
作用机制
BC11-38 通过抑制磷酸二酯酶 11 的活性发挥其作用,磷酸二酯酶 11 是一种催化环腺苷酸和环鸟苷酸水解的酶。通过抑制这种酶,this compound 会增加这些环状核苷酸的水平,从而激活蛋白激酶 A,并随后使激活转录因子 1 磷酸化。 这一系列事件最终导致人类肾上腺皮质细胞中皮质醇生成增加 .
生化分析
Biochemical Properties
BC11-38 interacts with the enzyme PDE11, inhibiting its activity . The IC50 value for PDE11 is less than 330 nM, indicating a high degree of potency . This interaction leads to an increase in cAMP levels within the cell .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its inhibition of PDE11. By inhibiting this enzyme, this compound elevates cAMP levels within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PDE11 . By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable effect over time . It maintains its potency and selectivity for PDE11, and continues to elevate cAMP levels within the cell .
Metabolic Pathways
This compound is involved in the cAMP signaling pathway through its inhibition of PDE11 . This could potentially affect metabolic flux or metabolite levels within the cell.
Subcellular Localization
Given its target (PDE11) is located in the cytoplasm, it is likely that this compound also localizes to this compartment within the cell .
准备方法
BC11-38 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。该化合物通常通过一系列有机反应合成,包括亲核取代和环化反应。 This compound 的工业生产需要严格控制反应条件,以确保高纯度和高产率 .
化学反应分析
BC11-38 会经历各种化学反应,包括:
氧化: 此反应涉及向化合物中添加氧气或去除氢。
还原: 此反应涉及向化合物中添加氢或去除氧气。
取代: 此反应涉及用另一个原子或原子团替换化合物中的一个原子或原子团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
BC11-38 在作为磷酸二酯酶 11 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:
西洛他唑: 磷酸二酯酶 3 的选择性抑制剂。
坦尼米拉斯特: 磷酸二酯酶 4 的有效抑制剂。
巴利泊德: 磷酸二酯酶 10 的高度选择性抑制剂。
与这些化合物相比,this compound 对磷酸二酯酶 11 的选择性比其他磷酸二酯酶同工酶高出 100 倍以上,使其成为研究磷酸二酯酶 11 在各种生物过程中的特定作用的有价值工具 .
属性
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)


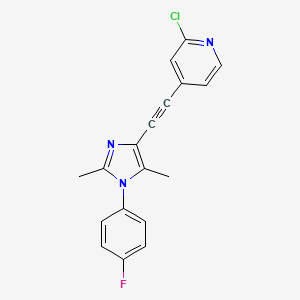
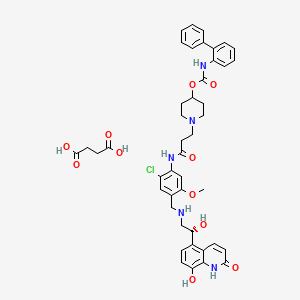
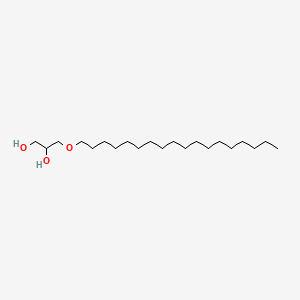

![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
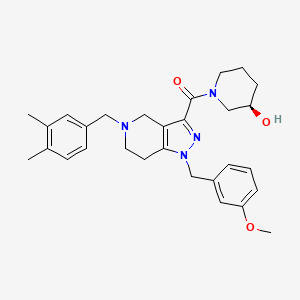
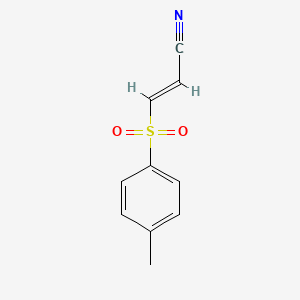
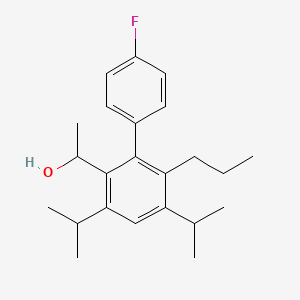
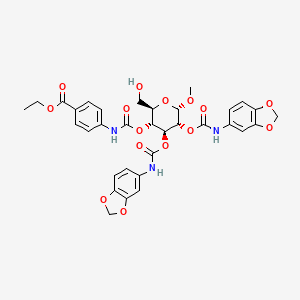
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)
